molecular formula C3H4BrCl3O B14508460 1-Bromo-1,3,3-trichloropropan-2-ol CAS No. 62872-12-2

1-Bromo-1,3,3-trichloropropan-2-ol

Cat. No.: B14508460
CAS No.: 62872-12-2
M. Wt: 242.32 g/mol
InChI Key: XWBZDIHSDDYGGH-UHFFFAOYSA-N
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Description

1-Bromo-1,3,3-trichloropropan-2-ol is an organohalogen compound with the molecular formula C₃H₄BrCl₃O. It is a brominated and chlorinated alcohol, known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of both bromine and chlorine atoms attached to a propanol backbone, making it a versatile intermediate in organic synthesis .

Preparation Methods

The synthesis of 1-Bromo-1,3,3-trichloropropan-2-ol typically involves the bromination and chlorination of propanol derivatives. One common method includes the reaction of 1,3,3-trichloropropan-2-ol with bromine under controlled conditions. Industrial production methods often utilize similar halogenation reactions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-1,3,3-trichloropropan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1,3,3-trichloropropan-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving halogenated organic compounds and their biological effects.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1,3,3-trichloropropan-2-ol involves its interaction with molecular targets through halogen bonding and hydrogen bonding. The bromine and chlorine atoms can form strong interactions with nucleophilic sites on biomolecules, influencing their activity and function. This compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

1-Bromo-1,3,3-trichloropropan-2-ol can be compared with other halogenated alcohols, such as:

The uniqueness of this compound lies in its combination of bromine, chlorine, and hydroxyl functionalities, providing a wide range of reactivity and applications.

Properties

CAS No.

62872-12-2

Molecular Formula

C3H4BrCl3O

Molecular Weight

242.32 g/mol

IUPAC Name

1-bromo-1,3,3-trichloropropan-2-ol

InChI

InChI=1S/C3H4BrCl3O/c4-2(5)1(8)3(6)7/h1-3,8H

InChI Key

XWBZDIHSDDYGGH-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Cl)(C(Cl)Br)O

Origin of Product

United States

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